dodecyl L-serinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

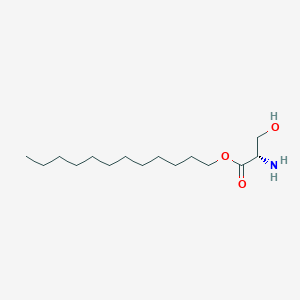

Molecular Formula |

C15H31NO3 |

|---|---|

Molecular Weight |

273.41 g/mol |

IUPAC Name |

dodecyl (2S)-2-amino-3-hydroxypropanoate |

InChI |

InChI=1S/C15H31NO3/c1-2-3-4-5-6-7-8-9-10-11-12-19-15(18)14(16)13-17/h14,17H,2-13,16H2,1H3/t14-/m0/s1 |

InChI Key |

ALECQBSCXXODGP-AWEZNQCLSA-N |

Isomeric SMILES |

CCCCCCCCCCCCOC(=O)[C@H](CO)N |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C(CO)N |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Dodecyl L-Serinate from Renewable Resources: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dodecyl L-serinate, a biodegradable amino acid-based surfactant, from renewable resources. This document details potential synthesis pathways, experimental protocols, and the physicochemical properties of the target compound, with a focus on sustainable methodologies relevant to the pharmaceutical and drug development industries.

Introduction

This compound is a non-ionic surfactant belonging to the class of amino acid esters. Its structure, comprising the hydrophilic amino acid L-serine and the lipophilic dodecyl alcohol, imparts amphiphilic properties, making it a promising candidate for applications in drug delivery systems, such as nanoemulsions and liposomes, as well as in formulations requiring biocompatible and biodegradable excipients. The synthesis of this compound from renewable feedstocks aligns with the principles of green chemistry, offering a sustainable alternative to petroleum-derived surfactants.

Renewable Starting Materials

The synthesis of this compound leverages two primary renewable feedstocks: L-serine and dodecanol.

-

L-Serine: This non-essential amino acid can be produced through microbial fermentation processes using renewable carbohydrate sources like glucose.[1][2] Genetically engineered strains of Corynebacterium glutamicum and Escherichia coli have been developed for the high-yield production of L-serine.[1][2]

-

Dodecanol (Lauryl Alcohol): Dodecanol is a fatty alcohol that can be derived from the reduction of lauric acid, a major component of coconut oil and palm kernel oil, which are abundant renewable resources.

Synthesis Methodologies

The primary route for the synthesis of this compound is the esterification of L-serine with dodecanol. This can be achieved through both enzymatic and chemical catalysis.

Enzymatic Synthesis: A Green Approach

Enzymatic synthesis using lipases is a highly attractive method due to its mild reaction conditions, high selectivity, and environmental compatibility. Lipases are enzymes that can catalyze the formation of ester bonds in non-aqueous or low-water environments.

Logical Relationship of Enzymatic Synthesis

Caption: Logical flow of the lipase-catalyzed synthesis of this compound.

A plausible experimental workflow for the enzymatic synthesis is outlined below.

Experimental Workflow: Enzymatic Synthesis of this compound

Caption: Step-by-step workflow for the enzymatic synthesis of this compound.

Detailed Experimental Protocol (Enzymatic Synthesis)

This protocol is adapted from methodologies reported for the synthesis of similar amino acid esters.

-

Reactant Preparation: In a round-bottom flask, dissolve L-serine (1 equivalent) and dodecanol (1.2 equivalents) in a suitable organic solvent (e.g., 2-methyl-2-butanol or tert-amyl alcohol) at a concentration of approximately 0.1 M. The use of a slight excess of dodecanol can help drive the reaction towards product formation.

-

Water Removal: Add activated molecular sieves (4 Å, 10% w/v) to the reaction mixture to remove water, which is a byproduct of the esterification and can inhibit the enzyme and promote the reverse hydrolysis reaction.

-

Enzyme Addition: Add an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B), at a concentration of 10-20% (w/w) of the total reactants.

-

Reaction: Incubate the mixture at a controlled temperature, typically between 50-60°C, with constant agitation (e.g., 200 rpm) for 24-72 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Enzyme Recovery: After the reaction reaches completion or equilibrium, recover the immobilized enzyme by filtration for potential reuse.

-

Solvent Evaporation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography. A gradient elution system, for example, starting with dichloromethane and gradually increasing the polarity with methanol, can be employed to separate the this compound from unreacted starting materials and byproducts.

-

Characterization: Characterize the purified product using spectroscopic methods such as 1H NMR, 13C NMR, and FT-IR to confirm its structure and purity.

Table 1: Summary of Reaction Parameters for Enzymatic Synthesis

| Parameter | Value/Condition | Rationale |

| Enzyme | Immobilized Lipase (e.g., Novozym 435) | High stability, activity in organic media, and reusability. |

| Substrates | L-Serine, Dodecanol | Renewable feedstocks. |

| Molar Ratio (Ser:Dodec) | 1:1.2 | Excess alcohol can shift the equilibrium towards the product. |

| Solvent | 2-Methyl-2-butanol or tert-Amyl alcohol | Good solvent for both reactants and product, and compatible with lipase. |

| Temperature | 50-60°C | Optimal temperature for lipase activity without causing denaturation. |

| Water Removal | Molecular Sieves (4 Å) | Prevents hydrolysis of the ester product and enzyme inhibition. |

| Reaction Time | 24-72 hours | Dependent on enzyme activity and reaction scale. |

| Purification | Silica Gel Column Chromatography | Effective for separating the non-polar product from polar starting materials. |

Chemical Synthesis

Chemical synthesis offers an alternative route, which may be faster but often requires harsher conditions and protection of the reactive functional groups of L-serine.

Signaling Pathway: Chemical Synthesis of this compound

Caption: A typical chemical synthesis pathway involving protection and deprotection steps.

Detailed Experimental Protocol (Chemical Synthesis)

-

Protection of L-Serine:

-

Amino Group Protection: Protect the amino group of L-serine with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc)2O, to form N-Boc-L-serine.

-

Hydroxyl Group Protection: Subsequently, protect the hydroxyl group with a silyl ether, for instance, by reacting with tert-butyldimethylsilyl chloride (TBDMSCl), to yield N-Boc-O-TBDMS-L-serine.

-

-

Esterification:

-

Dissolve the protected L-serine (1 equivalent) and dodecanol (1.1 equivalents) in a dry aprotic solvent like dichloromethane (DCM).

-

Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the protected ester by column chromatography.

-

-

Deprotection:

-

Silyl Ether Deprotection: Remove the TBDMS group using a fluoride source like tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).

-

Boc Group Deprotection: Remove the Boc group using a strong acid, such as trifluoroacetic acid (TFA) in DCM.

-

-

Final Purification: Purify the final product, this compound, by column chromatography or recrystallization.

Table 2: Comparison of Synthesis Methodologies

| Feature | Enzymatic Synthesis | Chemical Synthesis |

| Catalyst | Lipase (biocatalyst) | Chemical reagents (e.g., DCC, DMAP, acids) |

| Reaction Conditions | Mild (40-60°C, neutral pH) | Often requires anhydrous conditions, can be harsh. |

| Selectivity | High (often no protection needed) | May require protection/deprotection steps. |

| Byproducts | Water | Stoichiometric amounts of chemical waste. |

| Environmental Impact | Generally lower, "greener" | Can generate more hazardous waste. |

| Reaction Time | Typically longer (24-72 h) | Can be faster (12-24 h). |

| Yield | Variable, can be high with optimization. | Generally high, but involves more steps. |

Physicochemical Properties and Characterization

The physicochemical properties of this compound are crucial for its application in various formulations.

Table 3: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Range | Method of Determination |

| Molecular Weight | 289.42 g/mol | Calculation |

| Appearance | White to off-white solid | Visual Inspection |

| Solubility | Soluble in organic solvents, sparingly soluble in water | Solubility Tests |

| Critical Micelle Concentration (CMC) | Expected in the mM range | Tensiometry, Fluorimetry |

| Surface Tension at CMC | Expected to be in the range of 30-40 mN/m | Tensiometry |

| HLB Value | ~8-10 (calculated) | Griffin's Method |

Characterization Data (Hypothetical)

-

1H NMR (CDCl3, 400 MHz): δ 4.20 (t, 2H, -O-CH2-), 3.95 (dd, 1H, α-CH), 3.80 (m, 2H, β-CH2), 1.65 (m, 2H, -O-CH2-CH2-), 1.26 (br s, 18H, -(CH2)9-), 0.88 (t, 3H, -CH3).

-

FT-IR (KBr, cm-1): 3350 (N-H stretch), 3280 (O-H stretch), 2920, 2850 (C-H stretch), 1740 (C=O ester stretch), 1600 (N-H bend).

Applications in Drug Development

This compound, as a biocompatible and biodegradable surfactant, has significant potential in drug development:

-

Solubilizing Agent: For poorly water-soluble active pharmaceutical ingredients (APIs).

-

Emulsifier: In the formulation of oil-in-water and water-in-oil emulsions for oral, topical, and parenteral drug delivery.

-

Vesicle-Forming Agent: As a component of liposomes and niosomes for targeted drug delivery.

-

Permeation Enhancer: In transdermal drug delivery systems.

Conclusion

The synthesis of this compound from renewable resources presents a sustainable and green approach to producing a versatile surfactant for the pharmaceutical industry. While enzymatic synthesis is a more environmentally benign method, chemical synthesis offers a viable alternative. Further research is warranted to optimize the synthesis protocols to achieve higher yields and to fully characterize the physicochemical properties of this compound for its successful application in advanced drug delivery systems.

References

Physicochemical Properties of Dodecyl L-Serinate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of dodecyl L-serinate, an amino acid-based surfactant of significant interest in pharmaceutical and biotechnological applications. This document details its synthesis, surface activity, aggregation behavior, and stability, offering valuable insights for its application in drug delivery and formulation development.

Core Physicochemical Properties

This compound is an anionic surfactant comprising a 12-carbon hydrophobic alkyl chain (dodecyl) and a hydrophilic headgroup derived from the amino acid L-serine. This unique structure imparts favorable characteristics such as biocompatibility and biodegradability, making it a promising excipient in drug formulations.[1][2]

Quantitative Data Summary

While specific experimental data for this compound is limited in publicly available literature, the following table summarizes key physicochemical parameters based on closely related N-acyl amino acid surfactants, such as sodium N-lauroyl glycinate and sodium N-lauroyl sarcosinate, which share the same C12 hydrophobic tail. These values provide a strong basis for estimating the properties of this compound.

| Property | Estimated Value/Range | Method of Determination | Reference |

| Molecular Weight | ~309.38 g/mol (Sodium Salt) | Mass Spectrometry | [3] |

| Critical Micelle Concentration (CMC) | 12 - 15 mmol/L | Tensiometry, Conductometry | [4] |

| Surface Tension at CMC (γCMC) | ~21 mN/m | Tensiometry | [4] |

| Hydrophile-Lipophile Balance (HLB) | ~6.5 - 7.3 | Calculation | [5] |

| pKa (Carboxylic Acid) | ~3.6 | Potentiometric Titration | [6] |

| Solubility | Soluble in water, slightly soluble in chloroform and methanol. | Visual Inspection | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are outlined below. These protocols are based on established methods for N-acyl amino acid surfactants.

Synthesis of Sodium N-Dodecanoyl-L-serinate

The synthesis of sodium N-dodecanoyl-L-serinate is typically achieved via the Schotten-Baumann reaction, which involves the acylation of the amino group of L-serine with dodecanoyl chloride (lauroyl chloride) under alkaline conditions.[7]

Materials:

-

L-serine

-

Sodium hydroxide (NaOH)

-

Dodecanoyl chloride

-

Hydrochloric acid (HCl)

-

Acetone

-

Distilled water

Procedure:

-

Dissolve L-serine in an aqueous solution of sodium hydroxide at a cooled temperature (10-15°C) with constant stirring to form sodium serinate.

-

Slowly add dodecanoyl chloride to the reaction mixture. The molar ratio of dodecanoyl chloride to L-serine should be approximately 1:1.03.[7]

-

Maintain the pH of the reaction mixture between 9 and 10 by the dropwise addition of a sodium hydroxide solution.

-

Continue stirring the mixture at a controlled temperature for 2-3 hours to ensure the completion of the reaction.

-

After the reaction, acidify the mixture with hydrochloric acid to precipitate the N-dodecanoyl-L-serine.

-

Filter the precipitate, wash it with cold water to remove any unreacted starting materials and salts.

-

The purified N-dodecanoyl-L-serine can be neutralized with a stoichiometric amount of sodium hydroxide to obtain the sodium salt.

-

The final product can be further purified by recrystallization from a suitable solvent such as aqueous acetone.

Determination of Critical Micelle Concentration (CMC) and Surface Tension at CMC (γCMC)

The CMC and γCMC can be determined by measuring the surface tension of aqueous solutions of this compound at various concentrations using a tensiometer.

Equipment:

-

Digital Tensiometer (e.g., using the Wilhelmy plate or Du Noüy ring method)

-

Precision balance

-

Volumetric flasks

-

Magnetic stirrer

Procedure:

-

Prepare a stock solution of sodium N-dodecanoyl-L-serinate in deionized water.

-

Prepare a series of dilutions from the stock solution to obtain a range of concentrations.

-

Measure the surface tension of each solution, starting from the most dilute, at a constant temperature (e.g., 25°C).

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is determined as the concentration at the point of inflection in the resulting curve, where the surface tension begins to plateau.[8]

-

The γCMC is the value of the surface tension in the plateau region above the CMC.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of sodium N-dodecanoyl-L-serinate.

CMC Determination Workflow

This diagram outlines the experimental workflow for determining the Critical Micelle Concentration (CMC).

Micellization Process

The following diagram illustrates the process of micelle formation by this compound in an aqueous solution.

Stability and Degradation

N-acyl amino acid surfactants are known for their good biodegradability.[1] The ester linkage in this compound, if present (depending on the synthesis route where the dodecyl group is attached to the carboxyl group of serine), could be susceptible to hydrolysis, especially under acidic or basic conditions. The amide linkage in N-dodecanoyl-L-serinate is generally more stable.

Applications in Drug Development

The favorable safety profile and surface-active properties of amino acid-based surfactants like this compound make them attractive for various pharmaceutical applications:

-

Solubilizing Agents: For poorly water-soluble drugs, enhancing their bioavailability.

-

Emulsifiers and Stabilizers: In the formulation of emulsions and suspensions.

-

Permeation Enhancers: In transdermal drug delivery systems, they can reversibly interact with the skin barrier to facilitate drug penetration.

-

Drug Carriers: The self-assembled micelles can encapsulate hydrophobic drugs, protecting them from degradation and enabling targeted delivery.

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Sodium N-lauroylserine | C15H28NNaO4 | CID 44152138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Sodium lauroyl sarcosinate - Wikipedia [en.wikipedia.org]

- 7. EP2888226B1 - Method to produce n-acyl amino acid surfactants using n-acyl amino acid surfactants or the corresponding anhydrides as catalysts - Google Patents [patents.google.com]

- 8. Critical micelle concentration - Wikipedia [en.wikipedia.org]

In-depth Technical Guide: Chemical Structure and Analysis of Dodecyl L-Serinate

Introduction

Dodecyl L-serinate is a cationic surfactant belonging to the class of amino acid-based surfactants. These surfactants are of significant interest to researchers, scientists, and drug development professionals due to their biocompatibility, biodegradability, and versatile physicochemical properties. They are synthesized from renewable resources, making them a sustainable alternative to conventional surfactants. This compound, specifically, combines the hydrophilic amino acid L-serine with a hydrophobic 12-carbon alkyl chain (dodecyl group) through an ester linkage. This amphiphilic structure allows it to self-assemble in solution and interact with interfaces, making it a candidate for applications in drug delivery, personal care products, and material science.

This technical guide provides a detailed overview of the chemical structure and analytical methodologies for this compound. Due to the limited availability of specific experimental data for this compound in the public domain, this guide also incorporates data from closely related and well-characterized amino acid-based surfactants to provide a comprehensive understanding of its expected properties and analytical behavior.

Chemical Structure

The chemical structure of this compound consists of three main components: the L-serine headgroup, a dodecyl tail, and an ester linkage connecting them.

-

L-Serine Headgroup: The polar headgroup is derived from the amino acid L-serine. It contains a primary amine group (-NH2) and a hydroxyl group (-OH), which contribute to its hydrophilicity and provide sites for further chemical modification. The chiral center of L-serine is retained in the surfactant molecule, imparting chirality to the overall structure.

-

Dodecyl Tail: The nonpolar tail is a 12-carbon alkyl chain (CH3(CH2)11-). This hydrophobic moiety is responsible for the surfactant's surface activity and its ability to form micelles in aqueous solutions.

-

Ester Linkage: The L-serine headgroup and the dodecyl tail are connected via an ester bond (-COO-). This linkage is susceptible to hydrolysis, which contributes to the biodegradability of the surfactant.

Below is a DOT script representation of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Expected Value/Characteristic |

| Molecular Formula | C15H31NO3 |

| Molecular Weight | 273.41 g/mol |

| Appearance | White to off-white solid or waxy substance |

| Solubility | Sparingly soluble in water, soluble in organic solvents |

| Critical Micelle Concentration (CMC) | Expected to be in the millimolar (mM) range in aqueous solution. |

| Chirality | Optically active due to the L-serine moiety. |

| Biodegradability | Expected to be readily biodegradable due to the ester linkage. |

Synthesis and Analysis Workflow

The synthesis of this compound typically involves the esterification of L-serine with dodecanol. A general workflow for its synthesis and subsequent analysis is depicted below.

Caption: General workflow for the synthesis and analysis of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly available in the reviewed literature. However, a general procedure for the synthesis of similar amino acid esters can be adapted.

Synthesis of this compound (General Protocol)

-

Protection of the Amine Group: The amine group of L-serine is first protected, for example, by reacting it with a suitable protecting group like Boc-anhydride (di-tert-butyl dicarbonate) in the presence of a base.

-

Esterification: The N-protected L-serine is then reacted with dodecanol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) or a coupling agent (e.g., dicyclohexylcarbodiimide, DCC). The reaction is typically carried out in an organic solvent and may require heating.

-

Deprotection: The protecting group is removed from the amine group under appropriate conditions (e.g., treatment with an acid like trifluoroacetic acid for a Boc group).

-

Purification: The final product, this compound, is purified using techniques such as column chromatography or recrystallization to obtain a pure compound.

Analytical Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Used to confirm the presence of the dodecyl chain (signals in the aliphatic region, ~0.8-1.6 ppm), the serine backbone protons, and the protons of the ester group.

-

¹³C NMR: Used to identify the carbon signals of the dodecyl chain, the ester carbonyl group (~170-175 ppm), and the carbons of the serine headgroup.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization mass spectrometry (ESI-MS) would be a suitable technique to determine the molecular weight of this compound. The expected molecular ion peak [M+H]⁺ would be at m/z 274.24.

-

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy can be used to identify the characteristic functional groups. Expected key absorption bands include:

-

~3300-3400 cm⁻¹ (N-H stretching of the amine)

-

~2850-2960 cm⁻¹ (C-H stretching of the alkyl chain)

-

~1730-1750 cm⁻¹ (C=O stretching of the ester)

-

~1150-1250 cm⁻¹ (C-O stretching of the ester)

-

-

Signaling Pathways and Logical Relationships

As a surfactant, this compound's primary mode of action in biological systems would be its interaction with cell membranes. The logical relationship for its potential antimicrobial activity is outlined below.

Caption: Proposed mechanism of antimicrobial action for this compound.

This compound is a promising amino acid-based surfactant with potential applications in various scientific and industrial fields. While specific, detailed experimental data for this compound is currently scarce in publicly accessible literature, this guide provides a comprehensive overview of its chemical structure, expected physicochemical properties, and the analytical techniques required for its characterization based on the knowledge of similar compounds. Further research into the synthesis and characterization of this compound is warranted to fully explore its potential. Researchers interested in this molecule are encouraged to perform the synthesis and detailed analysis to contribute valuable data to the scientific community.

The Solubility Profile of Dodecyl L-Serinate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of dodecyl L-serinate, an amino acid-based surfactant of growing interest in the pharmaceutical and cosmetic industries. Addressed to researchers, scientists, and drug development professionals, this document outlines the expected solubility of this compound in various aqueous and organic solvents, details key experimental protocols for solubility determination, and presents visual workflows to facilitate experimental design.

Introduction to this compound

This compound, also known as N-dodecanoyl-L-serine, is an anionic surfactant derived from the condensation of lauric acid (a 12-carbon fatty acid) and the amino acid L-serine. Its amphiphilic nature, combining a hydrophobic dodecyl chain and a hydrophilic serine headgroup, imparts surface-active properties that are valuable in formulations for drug delivery, personal care products, and more. The presence of the hydroxyl and carboxylic acid moieties in the serine headgroup is expected to influence its solubility profile, particularly in aqueous systems.

While specific quantitative solubility data for this compound across a wide range of solvents is not extensively available in public literature, this guide synthesizes general principles of amino acid surfactant solubility to provide a robust predictive framework.

Solubility of this compound

The solubility of this compound is governed by its amphiphilic structure and is highly dependent on the nature of the solvent, temperature, and pH.

Aqueous Solubility

In aqueous media, the solubility of this compound is intrinsically linked to its Krafft temperature (Tk) and critical micelle concentration (CMC). The Krafft temperature is the temperature at which the solubility of the surfactant equals its CMC. Below the Krafft point, the surfactant exists primarily as crystalline or hydrated solid forms with limited solubility[1]. Above this temperature, the solubility increases dramatically as the surfactant molecules begin to form micelles[1].

The pH of the aqueous solution also plays a critical role. As an N-acyl amino acid, this compound possesses a carboxylic acid group. In its protonated (acidic) form at low pH, it is expected to be less soluble in water. As the pH increases and the carboxylic acid group deprotonates to form the carboxylate salt (e.g., sodium this compound), its aqueous solubility is expected to increase significantly due to the increased polarity of the headgroup.

Organic Solvent Solubility

The solubility of this compound in organic solvents is dictated by the principle of "like dissolves like." The long hydrophobic dodecyl chain suggests good solubility in nonpolar and moderately polar organic solvents. The polar serine headgroup may limit solubility in highly nonpolar solvents.

Predicted Solubility Data

The following table summarizes the expected qualitative solubility of this compound in various classes of aqueous and organic solvents. It is important to note that these are predictions based on the general behavior of similar N-acyl amino acid surfactants and should be confirmed experimentally.

| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |

| Aqueous | Water (neutral pH, above Krafft point) | Soluble (especially as a salt) | Formation of micelles enhances solubility. The polar serine headgroup and charged carboxylate (at neutral/alkaline pH) interact favorably with water. |

| Water (acidic pH, below Krafft point) | Sparingly soluble to insoluble | The protonated carboxylic acid group is less polar, reducing interaction with water. Below the Krafft temperature, the surfactant is in a crystalline state with low solubility. | |

| Polar Protic | Ethanol, Methanol | Soluble | The alkyl chain interacts with the alcohol's alkyl group, while the polar headgroup can hydrogen bond with the hydroxyl group of the solvent.[2] |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | Moderately Soluble to Soluble | These solvents can interact with the polar headgroup, but the long alkyl chain may limit extensive solubility compared to polar protic solvents. |

| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | The highly polar serine headgroup has unfavorable interactions with nonpolar solvents, limiting the overall solubility despite the favorable interaction of the dodecyl tail. |

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of this compound is crucial for its application. The following are detailed methodologies for key experiments.

Determination of Krafft Temperature

The Krafft temperature is a critical parameter for understanding the aqueous solubility of ionic surfactants. It can be determined by measuring the change in conductivity or solubility with temperature.

Methodology: Conductivity Method [3]

-

Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of this compound at concentrations above the expected critical micelle concentration (CMC).

-

Cooling: Cool the solutions until the surfactant precipitates, forming a turbid suspension.

-

Heating and Measurement: Place a beaker containing the surfactant suspension in a temperature-controlled water bath. Immerse a conductivity probe into the solution.

-

Data Acquisition: Gradually heat the solution while stirring continuously. Record the conductivity at regular temperature intervals (e.g., every 1°C).

-

Data Analysis: Plot the conductivity as a function of temperature. The Krafft temperature is identified as the point where a sharp increase in the slope of the conductivity curve is observed. This indicates the dissolution of the solid surfactant into micelles.

Equilibrium Solubility Determination

This method determines the saturation solubility of a compound in a specific solvent at a given temperature.

Methodology

-

Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Withdraw a known aliquot of the clear supernatant and determine the concentration of the dissolved this compound using a suitable analytical technique (e.g., HPLC, titration).

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant monomers in solution begin to form micelles. It is an indicator of the surfactant's efficiency.

Methodology: Surface Tension Method

-

Prepare Stock Solution: Prepare a concentrated stock solution of this compound in the desired aqueous medium.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a range of concentrations both below and above the expected CMC.

-

Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method) at a constant temperature.

-

Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is determined from the intersection of the two linear portions of the plot. Below the CMC, the surface tension decreases sharply with increasing concentration. Above the CMC, the surface tension remains relatively constant.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the described experimental protocols.

Conclusion

This compound presents a promising profile for various applications due to its biocompatible and biodegradable nature. While specific quantitative solubility data remains a subject for further investigation, this guide provides a foundational understanding of its expected solubility behavior and the experimental means to quantify it. The provided protocols and workflows are intended to empower researchers to effectively characterize this and other novel amino acid-based surfactants, thereby accelerating their development and application in advanced formulations.

References

Thermal Stability and Degradation Profile of Dodecyl L-Serinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecyl L-serinate is a cationic amino acid-based surfactant with potential applications in drug delivery and formulation due to its biocompatibility and amphiphilic nature. Understanding its thermal stability and degradation profile is critical for determining appropriate manufacturing, processing, and storage conditions, as well as for predicting its behavior in various formulations. This technical guide provides a comprehensive overview of the thermal properties of this compound, drawing upon data from analogous compounds to build a detailed profile in the absence of extensive direct studies. This document outlines key thermal events, potential degradation pathways, and standardized methodologies for thermal analysis.

Introduction

Amino acid-based surfactants, such as this compound, represent a promising class of molecules for the pharmaceutical industry. Their structure, comprising a hydrophilic amino acid headgroup and a lipophilic alkyl chain, imparts unique interfacial properties. The thermal behavior of these surfactants is a crucial parameter influencing their application. Thermal degradation can lead to a loss of efficacy, the formation of potentially toxic byproducts, and changes in the physicochemical properties of a formulation. This guide summarizes the expected thermal stability and degradation profile of this compound, based on the analysis of its core components—the L-serine headgroup and the dodecyl ester chain—and related surfactant molecules.

Predicted Thermal Properties of this compound

Data Summary

The following table summarizes thermal data for compounds structurally related to this compound. This data provides a basis for estimating the thermal stability of the target molecule.

| Compound | Analytical Method | Key Thermal Events | Reference Compound For |

| L-Serine | TGA/DSC | Decomposition onset ~220-230 °C | Amino Acid Headgroup |

| N-dodecanoyl-L-alanine | Not Specified | Melting Point: 104-106 °C | N-acyl Amino Acid Structure |

| Sodium N-dodecanoyl Sarcosinate | Tensiometry, etc. | CMC varies with temperature | Amino Acid Surfactant |

| Fatty Acid Methyl Esters (C12) | DSC | Melting Point: ~5 °C | Dodecyl Ester Chain |

| Sodium Lauroyl Isethionate | TGA | Onset of degradation ~220 °C in N2 | Anionic Surfactant |

Note: This table is compiled from data on analogous compounds to infer the properties of this compound.

Experimental Protocols for Thermal Analysis

To assess the thermal stability and degradation profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary recommended techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, the temperature of maximum degradation rate, and the composition of the material.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is accurately weighed into a TGA pan (e.g., alumina or platinum).

-

Instrument Setup:

-

Atmosphere: Nitrogen or air at a constant flow rate (e.g., 20-50 mL/min) to simulate inert or oxidative conditions, respectively.

-

Heating Rate: A linear heating rate, typically 10 °C/min, is applied.

-

Temperature Range: The sample is heated from ambient temperature to a final temperature where complete decomposition is expected (e.g., 25 °C to 600 °C).

-

-

Data Analysis: The resulting TGA curve plots mass loss (%) versus temperature (°C). The first derivative of this curve (DTG) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates for different degradation steps.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting points, glass transitions, and the enthalpy of phase changes.[1]

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

Atmosphere: A purge gas, typically nitrogen, is used at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program: The sample is subjected to a controlled temperature program, which may include heating and cooling cycles to observe melting and crystallization behavior. A typical heating rate is 5-10 °C/min.

-

-

Data Analysis: The DSC thermogram plots heat flow (mW) versus temperature (°C). Endothermic events (e.g., melting) and exothermic events (e.g., crystallization, some decompositions) are observed as peaks. The peak onset temperature is often taken as the melting or decomposition point, and the area under the peak corresponds to the enthalpy change of the transition.

Visualizations of Experimental Workflows and Degradation Pathways

Experimental Workflows

The following diagrams illustrate the general experimental workflows for TGA and DSC analysis.

Caption: Thermogravimetric Analysis (TGA) Experimental Workflow.

Caption: Differential Scanning Calorimetry (DSC) Experimental Workflow.

Predicted Degradation Pathway

The thermal degradation of this compound is likely to proceed through several pathways, primarily involving the ester linkage and the amino acid headgroup. The following diagram illustrates a plausible degradation pathway based on known reactions of similar compounds.

Caption: Plausible Thermal Degradation Pathways for this compound.

Discussion of Degradation Profile

The thermal degradation of this compound is anticipated to be a multi-step process.

-

Initial Decomposition: The initial degradation is likely to involve the most thermally labile parts of the molecule. This could be the ester linkage, leading to the formation of L-serine and dodecanol, or the decarboxylation of the serine headgroup. Studies on the pyrolysis of amino acids show that decarboxylation and deamination are common primary degradation reactions.[2][3] For serine specifically, decomposition often begins around 220-230 °C. The presence of the long alkyl chain may influence this temperature.

-

Secondary Decomposition: Following the initial fragmentation, the resulting products will undergo further decomposition at higher temperatures. Dodecanol will likely dehydrate and oxidize, while the serine-derived fragments will continue to break down into smaller gaseous products such as CO₂, NH₃, and water.

-

Influence of Atmosphere: The degradation profile is expected to differ significantly depending on the atmosphere. In an inert atmosphere (nitrogen), pyrolysis will dominate. In an oxidative atmosphere (air), thermo-oxidative degradation will occur at lower temperatures and produce a different set of byproducts, including various aldehydes, ketones, and carboxylic acids from the alkyl chain.

Conclusion

While direct experimental data on the thermal stability of this compound is limited, a robust understanding of its likely behavior can be inferred from the analysis of its constituent parts and structurally similar molecules. It is predicted that this compound will exhibit thermal decomposition commencing in the range of 200-250 °C, with the specific pathway and products being highly dependent on the surrounding atmosphere. For drug development and formulation, it is recommended that processing temperatures be maintained well below this range to ensure the stability and integrity of the molecule. The experimental protocols outlined in this guide provide a framework for obtaining precise thermal stability data for this compound and other novel amino acid-based surfactants.

References

- 1. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 3. Thermal degradation of 18 amino acids during pyrolytic processes - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Dodecyl L-Serinate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of dodecyl L-serinate, a long-chain amino acid ester with significant potential in drug delivery and formulation. The document details the expected Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopic data, outlines detailed experimental protocols for acquiring this data, and presents a logical workflow for the characterization process.

Introduction

This compound is an amphiphilic molecule consisting of the hydrophilic amino acid L-serine and a hydrophobic twelve-carbon dodecyl chain linked by an ester bond. This structure imparts surfactant-like properties, making it a subject of interest for applications such as drug solubilization, nanoparticle formulation, and as a component of biocompatible delivery systems. Accurate spectroscopic characterization is crucial for confirming its chemical identity, purity, and for understanding its molecular structure and intermolecular interactions. This guide focuses on two primary spectroscopic techniques: NMR and FTIR.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information on the chemical environment of each proton and carbon atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (dodecyl chain) | 0.88 | Triplet | 3H |

| -(CH₂)₉- (dodecyl chain) | 1.26 | Multiplet | 18H |

| -O-CH₂-CH₂- (dodecyl chain) | 1.65 | Quintet | 2H |

| -COO-CH₂- (ester) | 4.20 | Triplet | 2H |

| α-CH (serine) | 3.85 | Triplet | 1H |

| β-CH₂ (serine) | 3.95 | Doublet of doublets | 2H |

| -NH₂ (amine) | 1.5-2.5 | Broad singlet | 2H |

| -OH (hydroxyl) | 2.0-3.0 | Broad singlet | 1H |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Assignment | Predicted Chemical Shift (δ, ppm) |

| -C H₃ (dodecyl chain) | 14.1 |

| -(C H₂)ₙ- (dodecyl chain) | 22.7 - 31.9 |

| -O-C H₂-C H₂- (dodecyl chain) | 25.8 |

| -COO-C H₂- (ester) | 65.5 |

| α-C H (serine) | 56.5 |

| β-C H₂ (serine) | 62.0 |

| C =O (ester) | 172.5 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers.

Table 3: Predicted FTIR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Intensity |

| 3400-3200 | N-H stretch, O-H stretch | Amine, Hydroxyl | Broad, Medium |

| 2955, 2920, 2850 | C-H stretch (asymmetric & symmetric) | Alkane (dodecyl chain) | Strong |

| 1740 | C=O stretch | Ester | Strong |

| 1640-1580 | N-H bend | Amine | Medium |

| 1465 | C-H bend (scissoring) | Alkane (CH₂) | Medium |

| 1375 | C-H bend (umbrella) | Alkane (CH₃) | Medium |

| 1240 | C-O stretch (asymmetric) | Ester | Strong |

| 1170 | C-O stretch (symmetric) | Ester | Medium |

| 1050 | C-O stretch | Alcohol | Medium |

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of this compound.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

-

High-quality 5 mm NMR tubes

-

Vortex mixer

-

Pipettes

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Procedure:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of CDCl₃ in a clean, dry vial.

-

Gently vortex the vial to ensure complete dissolution. Due to the amphiphilic nature of the compound, sonication for a few minutes may be necessary to achieve a clear solution.

-

Using a pipette, transfer the solution into a clean NMR tube, ensuring no solid particles are transferred.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

-

For ¹H NMR:

-

Acquire a single-pulse spectrum with a 90° pulse.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a relaxation delay of at least 5 seconds to ensure full relaxation of all protons.

-

Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

-

-

For ¹³C NMR:

-

Acquire a proton-decoupled spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectra to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

-

Integrate the peaks in the ¹H NMR spectrum.

-

FTIR Spectroscopy Protocol

Objective: To obtain an FTIR spectrum of this compound to identify its functional groups.

Materials:

-

This compound sample

-

Potassium bromide (KBr), spectroscopic grade

-

Mortar and pestle

-

Hydraulic press for KBr pellet formation

Instrumentation:

-

FTIR spectrometer with a DTGS or MCT detector.

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the KBr powder in an oven at 110°C for at least 2 hours to remove any moisture.

-

Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr.

-

Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. The grinding process should be done quickly to minimize moisture absorption.

-

Transfer the powder to the die of a hydraulic press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption peaks.

-

Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound and the relationship between the molecular structure and the spectroscopic signals.

Caption: Workflow for the spectroscopic characterization of this compound.

Caption: Relationship between molecular structure and spectroscopic signals.

Conclusion

This technical guide provides a foundational understanding of the NMR and FTIR spectroscopic characterization of this compound. The predicted data and detailed experimental protocols serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. Adherence to these methodologies will ensure the reliable and accurate characterization of this promising amphiphilic molecule, facilitating its further investigation and application.

The Surface Tension Reduction Capabilities of Dodecyl L-Serinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the surface tension reduction capabilities of dodecyl L-serinate, an anionic amino acid-based surfactant. Drawing from the broader class of N-acyl amino acid surfactants, this document outlines the synthesis, physicochemical properties, and potential biological signaling roles of these molecules. Detailed experimental protocols for the synthesis and characterization of this compound are provided, along with a discussion of its surface activity in the context of its molecular structure. This guide is intended to serve as a comprehensive resource for researchers and professionals in drug development and formulation science who are interested in the application of biocompatible and functional surfactants.

Introduction

Amino acid-based surfactants are a class of amphiphilic molecules that have garnered significant interest due to their biocompatibility, biodegradability, and versatile physicochemical properties. These surfactants are composed of a hydrophilic amino acid headgroup and a hydrophobic fatty acid tail, offering a wide range of tunable properties based on the choice of amino acid and the length of the alkyl chain. This compound, which features a C12 alkyl chain (dodecyl) and a serine headgroup, is an anionic surfactant with potential applications in pharmaceuticals, cosmetics, and biotechnology.

The presence of the hydroxyl group in the serine moiety imparts unique characteristics to the surfactant, influencing its solubility, aggregation behavior, and interaction with biological membranes. Understanding the surface tension reduction capabilities of this compound is crucial for its application as an emulsifier, wetting agent, or solubilizing agent in various formulations.

Synthesis of this compound

The synthesis of N-acyl amino acid surfactants like this compound is commonly achieved through the Schotten-Baumann reaction. This method involves the acylation of the amino group of the amino acid with a fatty acid chloride in the presence of a base.

Experimental Protocol: Schotten-Baumann Synthesis of Sodium N-Dodecyl L-Serinate

Materials:

-

L-Serine

-

Dodecanoyl chloride (Lauroyl chloride)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Acetone

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

pH meter or pH paper

-

Büchner funnel and filter paper

-

Vacuum flask

-

Drying oven

Procedure:

-

Dissolution of L-Serine: Dissolve a specific molar equivalent of L-serine in an aqueous solution of sodium hydroxide in a round-bottom flask. The amount of NaOH should be sufficient to deprotonate the amino group and neutralize the hydrochloric acid that will be formed during the reaction. The flask is placed in an ice bath to maintain a low temperature (0-5 °C).

-

Preparation of Acyl Chloride Solution: In a separate beaker, dissolve an equimolar amount of dodecanoyl chloride in acetone.

-

Acylation Reaction: Slowly add the dodecanoyl chloride solution to the stirred L-serine solution in the round-bottom flask using a dropping funnel. Maintain the temperature of the reaction mixture below 10 °C. The pH of the reaction mixture should be monitored and maintained in the alkaline range (pH 9-10) by the dropwise addition of a concentrated NaOH solution.

-

Reaction Completion and Neutralization: After the addition of dodecanoyl chloride is complete, continue stirring the mixture for 2-3 hours at room temperature to ensure the reaction goes to completion. After the reaction, adjust the pH of the solution to neutral (pH 7) using a dilute HCl solution.

-

Precipitation and Isolation: The product, sodium N-dodecyl L-serinate, can be precipitated by adding a sufficient amount of a water-miscible organic solvent like acetone or by cooling the solution.

-

Purification: The precipitated product is collected by vacuum filtration using a Büchner funnel. The solid is washed with cold acetone to remove any unreacted starting materials and byproducts.

-

Drying: The purified sodium N-dodecyl L-serinate is dried in a vacuum oven at a low temperature to obtain a fine white powder.

Physicochemical Properties and Surface Tension Reduction

The ability of a surfactant to reduce surface tension is quantified by its critical micelle concentration (CMC) and the surface tension at the CMC (γCMC). The CMC is the concentration at which surfactant monomers in a solution begin to self-assemble into micelles, and it represents the point of maximum surface tension reduction.

Data for N-Decanoyl L-Serinate (C10 Analogue)

The following table summarizes the expected trend for N-decanoyl L-serinate based on the available literature. It is important to note that these are not absolute values but represent the expected behavior relative to other N-decanoyl amino acid surfactants.

| Property | Expected Trend for N-Decanoyl L-Serinate (C10) |

| CMC | Higher than less hydrophilic counterparts |

| γCMC | Similar to other N-decanoyl amino acids |

| Aggregation Behavior | Forms larger supramolecular aggregates |

It is anticipated that this compound (C12) would exhibit a lower CMC compared to its C10 analogue due to the increased hydrophobicity of the longer alkyl chain. The γCMC is expected to be in a similar range to other anionic amino acid-based surfactants.

Experimental Protocol: Surface Tension Measurement by the Wilhelmy Plate Method

The Wilhelmy plate method is a widely used and accurate technique for determining the surface tension of liquids.

Apparatus:

-

Tensiometer equipped with a Wilhelmy plate (typically platinum)

-

Sample vessel

-

Micropipettes

-

Analytical balance

-

Temperature-controlled water bath

Procedure:

-

Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of sodium N-dodecyl L-serinate with varying concentrations, starting from a concentration well below the expected CMC to a concentration above it. Use high-purity water for all solutions.

-

Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using a known weight.

-

Plate Cleaning: Thoroughly clean the Wilhelmy plate. This is often done by flaming the platinum plate to red heat in a Bunsen burner flame to remove any organic contaminants. Allow the plate to cool completely before use.

-

Measurement:

-

Place a known volume of the surfactant solution in the sample vessel and place it on the tensiometer's sample stage.

-

Lower the Wilhelmy plate until it just touches the surface of the liquid. The liquid will wet the plate, and the force exerted on the plate due to surface tension will be measured by the balance.

-

Ensure that the plate is held stationary at the interface during the measurement to obtain the static surface tension.

-

Record the surface tension value.

-

-

Data Collection: Repeat the measurement for each of the prepared surfactant solutions, starting from the lowest concentration and progressing to the highest. Ensure the plate is cleaned and dried between each measurement.

-

Determination of CMC and γCMC: Plot the measured surface tension values as a function of the logarithm of the surfactant concentration. The point at which the surface tension becomes relatively constant with increasing concentration is the CMC. The surface tension value in this plateau region is the γCMC.

Potential Signaling Pathways

Recent research has identified N-acyl amino acids as a class of endogenous signaling molecules with a range of biological activities. While the specific signaling pathways for this compound have not been elucidated, the general mechanisms of action for N-acyl amino acids provide a framework for understanding their potential roles in cellular communication.

N-acyl amino acids have been shown to interact with various molecular targets, including G-protein coupled receptors (GPCRs).[1][2] These interactions can initiate downstream signaling cascades that modulate various physiological processes. Given the audience of drug development professionals, understanding these potential biological activities is of high importance.

The diagram below illustrates a generalized signaling pathway that could be initiated by an N-acyl amino acid like this compound.

Conclusion

This compound represents a promising biocompatible surfactant with significant potential for applications in the pharmaceutical and drug development industries. While specific quantitative data for its surface activity remains an area for further investigation, the established knowledge of N-acyl amino acid surfactants provides a strong basis for predicting its behavior. The synthesis and characterization protocols outlined in this guide offer a practical framework for researchers to explore the properties and applications of this and other related amino acid-based surfactants. Furthermore, the emerging role of N-acyl amino acids as signaling molecules opens up new avenues for the development of functional excipients with potential therapeutic benefits.

References

Protolytic Properties of Dodecyl L-Serinate in Micellar Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the protolytic properties of dodecyl L-serinate, an amino acid-based surfactant, in micellar solutions. Understanding these properties is crucial for applications in drug delivery, formulation science, and biotechnology, where pH-responsiveness can be leveraged for targeted release and enhanced stability. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying physicochemical principles.

Introduction to this compound

This compound is an anionic surfactant derived from the amino acid L-serine and a C12 alkyl chain (dodecyl).[1][2] Its amphiphilic nature, comprising a hydrophilic serine headgroup and a hydrophobic dodecyl tail, enables it to self-assemble into micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[3] The serine headgroup contains both a carboxylic acid and an amino group, conferring pH-dependent charge characteristics to the surfactant and its micelles. These protolytic properties are central to its functionality in various applications. Amino acid-based surfactants are gaining attention due to their biocompatibility, biodegradability, and synthesis from renewable resources.[4]

Quantitative Data on Protolytic and Micellar Properties

Direct experimental data on the protolytic properties of this compound micelles is not extensively available in the public domain. However, the behavior of the serine headgroup in a micellar environment can be inferred from studies on similar systems, such as D,L-serine in the presence of sodium dodecyl sulfate (SDS) micelles. The anionic nature of the SDS micelle surface is expected to influence the pKa values of the amino and carboxylic acid groups of serine partitioned into the micellar phase.[5]

Table 1: Physicochemical Properties of Serine and Related Surfactants in Aqueous and Micellar Environments

| Parameter | Analyte | Medium | Value | Reference |

| pK_a1 (α-COOH) | D,L-Serine | Aqueous Solution | ~2.19 | [5] (Implied) |

| pK_a2 (α-NH_3^+) | D,L-Serine | Aqueous Solution | ~9.21 | [5] (Implied) |

| Apparent pK_a | Various Drugs | Anionic Micelles (SDS) | Increase up to 1.72 pK units | [6][7] |

| Apparent pK_a | Various Drugs | Cationic Micelles (CTAB) | Decrease up to 1.44 pK units | [6][7] |

| CMC | Sodium Dodecyl Sulfate (SDS) | Water (25 °C) | 8.23 mM | [8] |

Note: The data for serine's pKa in micellar media is inferred from the expected shifts in the presence of charged micelles. The exact values for this compound require experimental determination but are anticipated to follow these trends.

Experimental Protocols

The determination of the protolytic and micellar properties of surfactants like this compound involves a combination of electrochemical and spectroscopic techniques.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter for any surfactant and can be determined by monitoring a physical property of the surfactant solution as a function of its concentration.[3]

Method: Conductometry

-

Preparation of Solutions: A series of aqueous solutions of this compound with varying concentrations are prepared.

-

Conductivity Measurement: The electrical conductivity of each solution is measured at a constant temperature.

-

Data Analysis: The conductivity is plotted against the surfactant concentration. The plot will typically show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.[9] This change in slope is due to the lower mobility of the charged micelles compared to the free surfactant monomers.

Other methods for CMC determination include surface tensiometry, fluorescence spectroscopy, and streaming potential measurements.[8][10]

Determination of Apparent pKa in Micellar Solutions

The pKa values of the ionizable groups of this compound within the micellar structure are referred to as apparent pKa (pKa_app) because the micellar environment differs significantly from the bulk aqueous solution.[6][7]

Method: Potentiometric Titration

-

Sample Preparation: A solution of this compound is prepared at a concentration above its CMC.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) to protonate the carboxylate and amino groups, followed by titration with a strong base (e.g., NaOH) to deprotonate them. The pH is recorded after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa values can be determined from the inflection points of this curve. For more complex systems, the data is fitted to an appropriate model using software like Hyperquad to obtain the pKa values.[11]

The presence of micelles can cause a significant shift in the pKa values compared to the monomeric state due to the electrostatic potential at the micelle surface and the lower dielectric constant of the micellar core.[6][7][12]

Visualization of Key Processes

Protolytic Equilibrium of this compound

The serine headgroup of this compound has two ionizable groups, leading to different protonation states depending on the pH of the solution.

Caption: Protolytic equilibrium of the serine headgroup.

Experimental Workflow for pKa Determination

The process of determining the apparent pKa of this compound in its micellar form follows a structured experimental workflow.

Caption: Workflow for apparent pKa determination.

Influence of Micellar Environment on Protolytic Behavior

The formation of micelles creates a distinct microenvironment that influences the ionization of the serine headgroups located at the micelle-water interface.

Caption: Factors in the micellar environment affecting pKa.

Conclusion

The protolytic properties of this compound in micellar solutions are a key determinant of its behavior and functionality in various scientific and industrial applications. While direct quantitative data remains a subject for further research, a comprehensive understanding can be built upon the behavior of analogous systems and established experimental methodologies. The pH-dependent charge of the serine headgroup, influenced by the micellar microenvironment, allows for the design of responsive systems for drug delivery and other advanced applications. The experimental protocols and conceptual diagrams provided in this guide offer a framework for the investigation and application of this promising class of amino acid-based surfactants.

References

- 1. Optical resolution of amino acid derivatives by micellar electrokinetic chromatography with N-dodecanoyl-L-serine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Effect of sodium n-dodecyl sulfate micellar medium on protolytic properties of D,L-methionine, D,L-serine and their 2,4-dinitrophenyl derivatives | Kharkiv University Bulletin. Chemical Series [periodicals.karazin.ua]

- 6. Protolytic Equilibria of Sartans in Micellar Solutions of Differently Charged Surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Protolytic equilibria of ACE inhibitors in micellar solution of nonionic surfactant Brij 35 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Dodecyl L-Serinate: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Dodecyl L-serinate is a long-chain amino acid ester that has garnered interest within the scientific community, particularly in the fields of drug delivery and formulation science. This technical guide provides a comprehensive overview of its chemical properties, potential applications, and the methodologies relevant to its study. While specific experimental data for this compound is not extensively available in public literature, this document compiles established knowledge on closely related long-chain amino acid esters to provide a foundational understanding for researchers.

Chemical Identification and Properties

This compound is the ester formed from the condensation of the carboxyl group of the amino acid L-serine and the hydroxyl group of dodecanol. It is often prepared and utilized as its hydrochloride salt to enhance its stability and solubility.

| Property | Value | Source |

| Compound Name | This compound hydrochloride | Internal Calculation |

| CAS Number | 638212-77-8 | [1] |

| Molecular Formula (Free Base) | C₁₅H₃₁NO₃ | Internal Calculation |

| Molecular Formula (Hydrochloride) | C₁₅H₃₂ClNO₃ | Internal Calculation |

| Molecular Weight (Free Base) | 273.42 g/mol | Internal Calculation |

| Molecular Weight (Hydrochloride) | 309.88 g/mol | Internal Calculation |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound with quantitative yields and purification specifics is not readily found in peer-reviewed literature, the synthesis of long-chain amino acid esters is a well-established process in organic chemistry. The following protocols for similar compounds can be adapted for its preparation.

Representative Experimental Protocols

Method 1: Acid-Catalyzed Esterification

A general and practical method for synthesizing long-chain alkyl esters of amino acids involves direct acid-catalyzed esterification.

-

Reactants : L-serine, dodecanol, and a suitable acid catalyst (e.g., methanesulfonic acid or gaseous hydrogen chloride).

-

Procedure :

-

A mixture of L-serine and an excess of dodecanol is melted.

-

The acid catalyst is added to the molten mixture.

-

The reaction is allowed to proceed, often with stirring, at an elevated temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

Upon completion, the excess dodecanol is removed, often by vacuum distillation or recrystallization from a suitable solvent.

-

The product, this compound, is then isolated. To obtain the hydrochloride salt, the free base is dissolved in an appropriate solvent and treated with hydrochloric acid.

-

-

Note : This method has the advantage of not requiring N-protected amino acids or anhydrous conditions, making it suitable for larger-scale synthesis.

Method 2: Dehydration Reaction

Another approach involves the direct dehydration of the amino acid and alcohol.

-

Reactants : L-serine, decanol (as a representative long-chain alcohol), and a dehydrating agent or azeotropic removal of water.

-

Procedure :

-

L-serine and decanol are dissolved in a suitable solvent that forms an azeotrope with water (e.g., toluene).

-

An acid catalyst is added.

-

The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the ester product.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The crude product is then purified using techniques such as column chromatography or recrystallization.

-

Characterization

The successful synthesis of this compound hydrochloride would be confirmed through standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR would confirm the presence of the dodecyl chain and the serine backbone and the formation of the ester linkage.

-

Infrared (IR) Spectroscopy : The IR spectrum would show a characteristic ester carbonyl stretch, along with absorptions corresponding to the N-H and O-H bonds.

-

Mass Spectrometry (MS) : Mass spectrometry would be used to confirm the molecular weight of the compound.

Potential Applications in Drug Development

Long-chain amino acid esters, such as this compound, are primarily investigated for their role as penetration enhancers in transdermal drug delivery systems.[2][3] Their amphiphilic nature allows them to interact with and temporarily disrupt the highly organized lipid structure of the stratum corneum, the outermost layer of the skin.[2] This disruption increases the permeability of the skin to co-administered therapeutic agents.

Mechanism of Action as a Penetration Enhancer

The proposed mechanism by which amphiphilic molecules like this compound enhance skin penetration is illustrated below.

Caption: Interaction of this compound with the Stratum Corneum.

The dodecyl chain, being lipophilic, can intercalate into the lipid bilayers of the stratum corneum, while the polar L-serine headgroup can interact with the polar components of the skin. This dual interaction is believed to fluidize the lipid lamellae, creating temporary channels through which drug molecules can more easily pass.

Biological Activity and Signaling Pathways

Specific signaling pathways directly modulated by this compound have not been identified in the available literature. The primary biological effect of interest for this class of molecules is their physical interaction with the skin barrier to enhance drug permeation.

It is important to consider the potential for cytotoxicity, as is the case with any compound designed to interact with biological membranes. Studies on similar compounds, such as N-dodecanoyl-L-homoserine lactone and 5-N-dodecyl resorcinol, have shown dose-dependent cytotoxicity against human granulocytes and monocytes.[1] Therefore, the concentration of this compound used in any formulation would need to be carefully optimized to maximize penetration enhancement while minimizing local or systemic toxicity.

The general workflow for evaluating a potential penetration enhancer like this compound is depicted below.

Caption: Experimental Workflow for Penetration Enhancer Evaluation.

Conclusion

This compound is a promising, yet under-characterized, long-chain amino acid ester. Based on the properties of analogous compounds, its primary potential in drug development lies in its application as a biodegradable and effective transdermal penetration enhancer. Further research is required to fully elucidate its synthesis, characterize its physicochemical properties, and establish a comprehensive safety and efficacy profile. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to begin their investigation into this intriguing molecule.

References

Methodological & Application

Application Notes and Protocols for Dodecyl L-serinate in Membrane Protein Research

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dodecyl L-serinate

This compound is an anionic amino acid-based surfactant that holds significant promise for the extraction and solubilization of membrane proteins. Its unique structure, featuring a dodecyl hydrocarbon tail and a polar head group derived from the amino acid L-serine, provides a gentle yet effective means of disrupting lipid bilayers while preserving the native structure and function of embedded proteins. This makes it a valuable tool for researchers in structural biology, drug discovery, and diagnostics, where maintaining protein integrity is paramount.

Amino acid-based surfactants, in general, are gaining traction due to their biocompatibility and biodegradability.[1] this compound, in particular, offers the potential for milder solubilization compared to harsh ionic detergents like sodium dodecyl sulfate (SDS), thereby increasing the likelihood of obtaining functional membrane proteins for downstream applications.

Key Physicochemical Properties

The effectiveness of a detergent in membrane protein research is largely determined by its physicochemical properties. While specific experimental values for this compound are not extensively documented in publicly available literature, we can infer its likely characteristics based on the properties of similar N-acyl amino acid surfactants.

Table 1: Comparison of Physicochemical Properties of Selected Anionic Surfactants

| Property | This compound (Predicted) | Sodium Dodecyl Sulfate (SDS) | Sodium Lauroyl Sarcosinate (Sarkosyl) |

| Chemical Structure | C₁₂H₂₅NHCH(CH₂OH)COONa | C₁₂H₂₅OSO₃Na | C₁₁H₂₃CON(CH₃)CH₂COONa |

| Molecular Weight ( g/mol ) | ~325 | 288.38 | 293.38 |

| Critical Micelle Concentration (CMC) (mM in water) | 5 - 15 (estimated) | 8.2[2][3] | 14[2] |

| Micelle Size (kDa) | Variable, likely smaller than SDS | ~18-20 | ~14 |

| Charge | Anionic | Anionic | Anionic |

| Key Features | Biocompatible, potentially mild | Strong solubilizing power, often denaturing | Mild, effective at disrupting lipid-protein interactions |

Note: The properties for this compound are estimated based on the general characteristics of N-acyl amino acid surfactants.

Experimental Protocols

The following protocols provide a general framework for utilizing this compound for the extraction and solubilization of membrane proteins. Optimization will be necessary for specific target proteins and expression systems.

Protocol 1: General Membrane Protein Extraction from Cultured Cells

This protocol outlines the basic steps for extracting membrane proteins from a cultured cell pellet.

Materials:

-